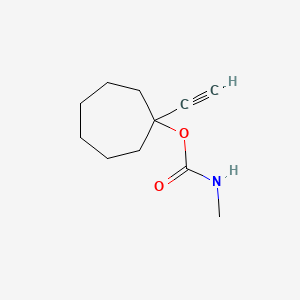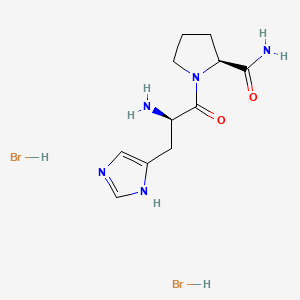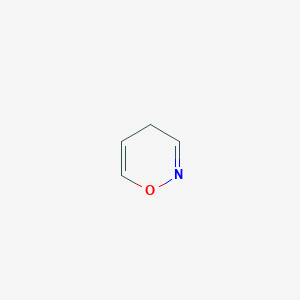
(1-ethynylcycloheptyl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethynylcycloheptyl) N-methylcarbamate is an organic compound with the molecular formula C11H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a cycloheptyl ring substituted with an ethynyl group and a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethynylcycloheptyl) N-methylcarbamate typically involves the reaction of cycloheptanone with ethynylmagnesium bromide to form 1-ethynylcycloheptanol. This intermediate is then reacted with methyl isocyanate to yield the desired carbamate. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The final product is purified through distillation or recrystallization to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(1-ethynylcycloheptyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-ethynylcycloheptyl) N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings
Wirkmechanismus
The mechanism of action of (1-ethynylcycloheptyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate moiety can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged nerve signal transmission, which can have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthyl-N-methylcarbamate: Known for its use as an insecticide.
Ethyl N-methylcarbamate: Used in the textile and polymer industries.
Methyl carbamate: A simpler ester of carbamic acid with various industrial applications
Uniqueness
(1-ethynylcycloheptyl) N-methylcarbamate is unique due to its ethynyl-substituted cycloheptyl ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other carbamates and makes it valuable in specific applications where such properties are desired .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(1-ethynylcycloheptyl) N-methylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-3-11(14-10(13)12-2)8-6-4-5-7-9-11/h1H,4-9H2,2H3,(H,12,13) |
InChI-Schlüssel |
NMZMCIFABSIDCO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1(CCCCCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)




![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)





